molecular formula C6H9N3O2S B2387268 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid CAS No. 919465-98-8

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid

Cat. No.: B2387268
CAS No.: 919465-98-8
M. Wt: 187.22
InChI Key: XCOHBZMWQFIYRS-UHFFFAOYSA-N
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Description

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a triazole ring substituted with a methyl group and a sulfanyl group attached to a propanoic acid moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate is then hydrolyzed under acidic or basic conditions to produce the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the same basic reaction steps but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the triazole ring under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. This inhibition can disrupt essential biological pathways, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid is unique due to its combination of a triazole ring with a sulfanyl group and a propanoic acid moiety. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-4(5(10)11)12-6-8-7-3-9(6)2/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOHBZMWQFIYRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=NN=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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